
2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound A" and is a member of the propenamide family. It has shown promising results in various studies, particularly in the field of cancer research.
Applications De Recherche Scientifique
Design and Synthesis of Novel Antimicrobial Dyes
Novel polyfunctionalized acyclic and heterocyclic dye precursors, as well as their respective azo (hydrazone) counterpart dyes based on conjugate enaminones and/or enaminonitrile moieties, were synthesized. These dyes were based on systems such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. They exhibited significant antimicrobial activity against tested organisms, with some compounds showing comparable or even higher efficiency than selected standards. The dyes were also used for disperse dyeing of fabrics like nylon, acetate, and polyester, showing satisfactory spectral characteristics and fastness properties Shams et al., 2011.
Synthesis of Heterocyclic Compounds
Efficient routes to synthesize various heterocyclic compounds like 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles were reported, using chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent. These compounds introduced functionalities like ester, N-substituted carboxamide, or peptide in the 4-position of the product thiazoles Kumar et al., 2013.
Synthesis of Polyamides and Corrosion Inhibition
A series of thiazole-based polyamides containing diarylidenecyclohexanone moiety were synthesized using a low-temperature solution polycondensation technique. These polyamides were structured for corrosion inhibitive properties, with some showing significant inhibition efficiency on carbon-steel in acidic conditions Aly & Hussein, 2014.
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide were synthesized and reacted with various substrates to yield pyrimidinone derivatives. The biological activity of these synthesized compounds was studied, showing promising antibiotic and antibacterial properties Ahmed, 2007.
Biomedical Research Applications
Isoxazol and Cinchoninic Acid Derivatives in Immunotherapy
Compounds like 2-cyano-3-hydroxy-crotonic acidamide (A77-1726), the active metabolite of the immunosuppressive drug leflunomide, were studied for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. These compounds showed promising results in modulating immune cell functions, essential for treating autoimmune diseases and managing transplant rejection Knecht & Löffler, 1998.
Antimycobacterial Activity of Substituted Prop-2-enenitriles, Amides, and Acids
A series of 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted-2-(1H(2H)-benzotriazol-1(2)-yl)-prop-2-enenitriles, prop-2-enamides, and propenoic acids were synthesized and evaluated for their antimycobacterial activity. Although only a few compounds showed modest growth inhibition of Mycobacterium tuberculosis, the study provided valuable structure-activity relationships for further research in the antitubercular field Sanna et al., 2002.
Propriétés
IUPAC Name |
2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)23-18(24)14(11-21)10-17-12-22-19(25-17)13-4-2-1-3-5-13/h6-10,12-13H,1-5H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEJPBGCEBSWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(S2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


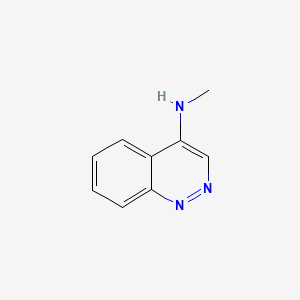
![N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2641373.png)
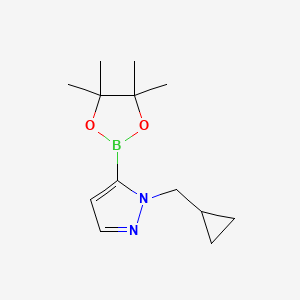
![6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2641375.png)
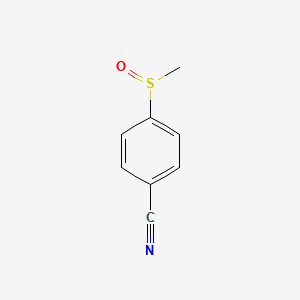
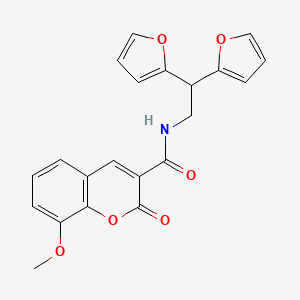
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12R,12aS,14bR)-8a-carboxy-12-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2641383.png)
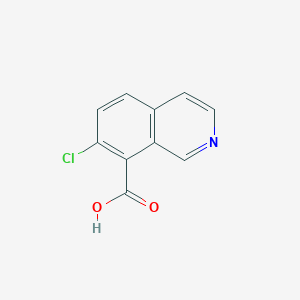
![7-benzoyl-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2641385.png)
![2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one](/img/structure/B2641386.png)

![N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2641388.png)
